molecular formula C14H15N3O3 B2420107 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide CAS No. 2034360-48-8

6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide

Cat. No. B2420107
CAS RN: 2034360-48-8
M. Wt: 273.292
InChI Key: XJNOBPAYTKNJJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives like 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Synthesis Methods

Pyrimidines can be synthesized using various methods. Some common approaches include condensation reactions, cyclizations, and multicomponent reactions. Researchers have explored diverse synthetic routes to obtain pyrimidine derivatives, including the compound .

Anti-Inflammatory Effects

Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. Specifically, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against vital inflammatory mediators. These mediators include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. Literature studies reveal that many pyrimidines demonstrate potent anti-inflammatory effects .

Structure-Activity Relationships (SARs)

Understanding the structure-activity relationships (SARs) of pyrimidines is crucial for designing novel analogs with enhanced anti-inflammatory activities and minimal toxicity. Researchers have investigated the SARs of numerous pyrimidines, providing valuable insights into how specific structural modifications impact their biological effects .

Prospects and Research Guidelines

Considering the potential therapeutic applications, researchers continue to explore pyrimidine derivatives. Suggestions for developing new pyrimidines as anti-inflammatory agents include optimizing SARs, minimizing toxicity, and enhancing efficacy. Detailed SAR analyses and research guidelines pave the way for synthesizing novel pyrimidine analogs with improved anti-inflammatory properties .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-12-5-3-2-4-10(12)6-7-15-14(19)11-8-13(18)17-9-16-11/h2-5,8-9H,6-7H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNOBPAYTKNJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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